molecular formula C22H14O8 B13133482 4,5-bis(4-carboxyphenyl)phthalic acid

4,5-bis(4-carboxyphenyl)phthalic acid

Cat. No.: B13133482
M. Wt: 406.3 g/mol
InChI Key: SXANZCFRYGHLMS-UHFFFAOYSA-N
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Description

4,5-Bis(4-carboxyphenyl)phthalic acid is an organic compound with the molecular formula C22H14O8. It is a derivative of phthalic acid, characterized by the presence of two carboxyphenyl groups attached to the phthalic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-carboxyphenyl)phthalic acid typically involves the reaction of phthalic anhydride with 4-carboxyphenylboronic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-carboxyphenyl)phthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Bis(4-carboxyphenyl)phthalic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-bis(4-carboxyphenyl)phthalic acid involves its ability to coordinate with metal ions through its carboxylate groups. This coordination can lead to the formation of stable complexes with specific geometric and electronic properties. These complexes can interact with biological molecules, such as proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which allows for the formation of diverse coordination complexes with distinct properties. Its ability to act as a versatile ligand in various chemical and biological systems sets it apart from similar compounds .

Properties

Molecular Formula

C22H14O8

Molecular Weight

406.3 g/mol

IUPAC Name

4,5-bis(4-carboxyphenyl)phthalic acid

InChI

InChI=1S/C22H14O8/c23-19(24)13-5-1-11(2-6-13)15-9-17(21(27)28)18(22(29)30)10-16(15)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)

InChI Key

SXANZCFRYGHLMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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